molecular formula C25H26N2O2 B238325 N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide

Cat. No. B238325
M. Wt: 386.5 g/mol
InChI Key: SSJWOGBKSLTVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of diphenylacetamide derivatives and has been studied for its pharmacological properties in various fields, including cancer research, neuroscience, and immunology.

Mechanism of Action

N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide acts as an inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent in cancer research. In neuroscience, this compound's ability to inhibit PKC has been linked to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound's immunosuppressive properties have been linked to its ability to inhibit T-cell activation and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in scientific research. In cancer research, further studies are needed to determine the efficacy of this compound in combination with other cancer therapies. In neuroscience, further studies are needed to determine the therapeutic potential of this compound in the treatment of neurodegenerative disorders. In immunology, further studies are needed to determine the mechanisms underlying this compound's immunosuppressive properties and its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. This compound's ability to inhibit PKC makes it a useful tool for studying the role of PKC in various cellular processes, and its potential therapeutic applications make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.

Scientific Research Applications

N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been studied for its immunosuppressive properties and potential use in the treatment of autoimmune diseases.

properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H26N2O2/c28-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-23-13-11-20(12-14-23)19-27-15-17-29-18-16-27/h1-14,24H,15-19H2,(H,26,28)

InChI Key

SSJWOGBKSLTVDZ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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